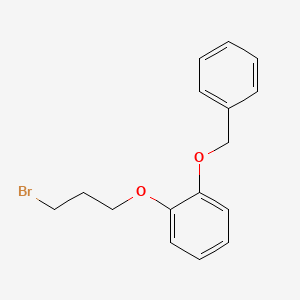

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

Description

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZTWLOWOWYYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene typically involves the following steps:

Starting Materials: The synthesis begins with 2-hydroxybenzyl alcohol and 3-bromopropanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) to deprotonate the hydroxyl groups.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include benzyl alcohol or other reduced forms.

Scientific Research Applications

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The physicochemical properties and reactivity of bromopropoxy-substituted benzene derivatives vary significantly based on the substituents attached to the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Selected Bromopropoxy-Benzene Derivatives

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential etherification of a di-substituted benzene precursor. For the bromopropoxy group, nucleophilic substitution using 1,3-dibromopropane with a phenolic oxygen (under basic conditions like K₂CO₃ in DMF) is common. The benzyloxy group is introduced via benzylation (e.g., benzyl bromide, NaH in THF). Yield optimization requires precise stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents) and temperature control (60–80°C for bromopropoxy; room temperature for benzyloxy to minimize side reactions). Impurities like unreacted dibromopropane or over-alkylated products can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : The benzyloxy group’s methylene protons (δ 4.5–5.0 ppm, singlet) and bromopropoxy’s CH₂Br (δ 3.4–3.6 ppm, triplet) are diagnostic. Aromatic protons split into distinct patterns due to substitution (e.g., para vs. ortho coupling).

- ¹³C NMR : The quaternary carbon adjacent to Br (δ 30–35 ppm) and benzyloxy’s OCH₂Ph (δ 70–75 ppm) confirm substitution.

- IR : Strong C-O-C stretches (1050–1250 cm⁻¹) and absence of OH peaks (if fully alkylated).

- HRMS : Exact mass (C₁₆H₁₇BrO₂) should match [M+H]⁺ at m/z 329.04 .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-donating benzyloxy group activates the ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed cross-couplings. Bromine at the 3-position (meta to benzyloxy) creates steric hindrance, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Contrast with para-substituted analogs (e.g., 1-(3-Bromopropoxy)-4-benzyloxy-benzene) shows lower yields (~40% vs. 60%) due to unfavorable steric and electronic effects. Solvent choice (toluene > DMF) and base (Cs₂CO₃) are critical for minimizing dehalogenation side reactions .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution of the bromopropoxy chain?

Methodological Answer: Elimination to form allyl ethers is a key challenge. Strategies include:

- Polar aprotic solvents (DMSO, DMF) stabilize transition states for SN2 mechanisms.

- Low-temperature reactions (0–25°C) with strong, soft nucleophiles (e.g., thiols, amines).

- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances nucleophilicity in biphasic systems.

For example, substitution with NaN₃ in DMF at 50°C achieves >80% azide product, whereas aqueous NaOH at 80°C leads to >50% elimination .

Q. How can computational methods (DFT, MD) predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., cytochrome P450). The benzyloxy group’s π-π stacking with aromatic residues (e.g., Phe) and Br’s hydrophobic interactions are key.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- MD simulations : Simulate solvation in lipid bilayers to evaluate membrane permeability (logP ~3.5 suggests moderate bioavailability) .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported melting points (e.g., 36–39°C vs. 140–148°C) for structurally similar bromopropoxy derivatives?

Methodological Answer: Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) yield different crystal forms.

- Impurity profiles : Residual solvents (DMF, THF) lower observed melting points. Validate purity via HPLC (≥95% by area) and DSC for phase transitions.

For example, 1-(3-Bromopropoxy)-2-nitrobenzene shows mp 36–39°C when contaminated with 5% DMF but mp 140–148°C after rigorous drying .

Q. Why do catalytic hydrogenation results vary for debenzylation across literature studies?

Methodological Answer: Variability stems from:

- Catalyst choice : Pd/C (10% w/w) vs. Raney Ni affects hydrogenolysis rates.

- Acidic additives : HCl (0.1 M) accelerates cleavage of the benzyl ether but may protonate sensitive intermediates.

- Solvent effects : Ethanol promotes faster H₂ uptake vs. THF. Controlled studies show >90% debenzylation in 4 h with Pd/C in EtOH/HCl, versus <50% in neutral THF .

Applications in Material Science

Q. How can this compound serve as a monomer for functionalized polymers?

Methodological Answer: The bromine site enables post-polymerization modifications (e.g., click chemistry). Example protocol:

Radical polymerization : Initiate with AIBN in toluene (70°C, 24 h) to form poly(bromopropoxy-benzyloxy-styrene).

Azide substitution : Treat with NaN₃ to install azide groups for CuAAC "click" reactions with alkynes.

Applications include light-harvesting polymers (via conjugated side chains) or drug-delivery systems (biodegradable ester linkages) .

Q. What spectroscopic or microscopic techniques characterize its self-assembly in liquid crystals?

Methodological Answer:

- Polarized optical microscopy (POM) : Identifies nematic or smectic phases via birefringence patterns.

- DSC : Measures phase transitions (e.g., Tg ~75°C, Tc ~120°C).

- XRD : Confirms layer spacing (~3.5 Å for stacked benzene rings).

The benzyloxy group enhances π-π stacking, while bromine’s polarizability stabilizes mesophases .

Safety & Handling

Q. What are the critical safety protocols for handling brominated aromatic ethers in large-scale reactions?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 fpm airflow to avoid inhaling bromopropane (TLV 0.5 ppm).

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (Br compounds are often flammable).

- Waste disposal : Neutralize with NaHCO₃ before incineration. Avoid aqueous release due to bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.